Methyl 2-(1H-tetrazol-1-yl)prop-2-enoate

Description

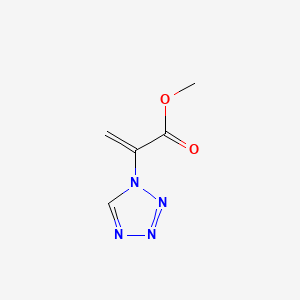

Methyl 2-(1H-tetrazol-1-yl)prop-2-enoate is an organic compound featuring a tetrazole ring conjugated with an α,β-unsaturated ester moiety.

Properties

CAS No. |

193006-40-5 |

|---|---|

Molecular Formula |

C5H6N4O2 |

Molecular Weight |

154.129 |

IUPAC Name |

methyl 2-(tetrazol-1-yl)prop-2-enoate |

InChI |

InChI=1S/C5H6N4O2/c1-4(5(10)11-2)9-3-6-7-8-9/h3H,1H2,2H3 |

InChI Key |

VGXWRYZWTCAKBT-UHFFFAOYSA-N |

SMILES |

COC(=O)C(=C)N1C=NN=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (Compound 10)

- Structure: Contains a tetrazole ring linked to an imidazole-propanoate ester. The tetrazole is at the 5-position, differing from the 1-position substitution in the target compound.

- Synthesis : Achieved via a high-yield (91%) procedure involving nucleophilic substitution or coupling reactions. ESI-MS and $^1$H-NMR confirm purity and structural integrity .

3-Phenyl-2-(1H-tetrazol-1-yl)propanoic Acid Monohydrate

- Structure: Features a tetrazole at the 1-position and a phenyl group, with a propanoic acid substituent. The crystal structure reveals a dihedral angle of 63.24° between the tetrazole and benzene rings, influencing packing stability .

- Physical Properties : Stabilized by intramolecular O–H⋯N and O–H⋯O hydrogen bonds, enhancing crystallinity. This contrasts with the target compound’s ester group, which may reduce hydrogen-bonding capacity but improve solubility in organic solvents.

- Applications: Primarily used in coordination chemistry for metal-organic frameworks (MOFs) due to its rigid structure and multiple donor sites .

2-Methyl-2-(1H-pyrazol-1-yl)propanoic Acid

- Structure : Replaces the tetrazole with a pyrazole ring. The absence of a conjugated double bond reduces electron delocalization compared to the target compound.

- Applications : Likely used in medicinal chemistry, as pyrazole derivatives are common in drug design (e.g., anti-inflammatory agents).

Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate

- Structure : Contains a pyrazole ring at the 4-position and a conjugated double bond system. The ester group is structurally analogous to the target compound.

- Reactivity : The conjugated system enables Diels-Alder or Michael addition reactions, similar to the target compound. However, the pyrazole ring’s lower nitrogen content reduces its utility in coordination chemistry compared to tetrazoles .

- Applications : Explored in pharmaceuticals due to pyrazole’s bioactivity, contrasting with the target compound’s focus on material science .

Comparative Data Table

Research Findings and Implications

- Synthetic Efficiency : High yields (e.g., 91% for Compound 10 ) suggest that tetrazole-ester hybrids can be synthesized efficiently, though the target compound’s exact protocol requires further study.

- Structural Flexibility : The dihedral angle in 3-phenyl derivatives demonstrates how substituents influence molecular conformation, which is critical for designing MOFs or catalysts.

- Biological vs. Material Applications : Pyrazole analogs prioritize bioactivity, while tetrazole derivatives excel in coordination chemistry due to nitrogen-rich sites.

Preparation Methods

Huisgen 1,3-Dipolar Cycloaddition

The Huisgen cycloaddition between nitriles and sodium azide is a cornerstone for tetrazole synthesis. For Methyl 2-(1H-tetrazol-1-yl)prop-2-enoate, this method involves reacting methyl 2-cyanoprop-2-enoate with sodium azide in a polar aprotic solvent (e.g., dimethylformamide or trifluoroethanol) at elevated temperatures (80–100°C). The reaction proceeds via a 1,3-dipolar mechanism, forming the tetrazole ring at the α-position of the propenoate ester.

Optimization Insights :

-

Catalyst Use : Lewis acids like zinc bromide improve regioselectivity, favoring 1-substituted tetrazoles over 2-substituted isomers.

-

Solvent Effects : Trifluoroethanol enhances reaction rates due to its high polarity and ability to stabilize ionic intermediates.

-

Yield : Typical yields range from 65–85%, with purity dependent on recrystallization solvents (e.g., ethyl acetate/hexane mixtures).

Isonitrile-Azide Cycloaddition

An alternative route employs p-methoxyphenyl isonitrile and sodium azide to construct the tetrazole ring directly on a propenoate backbone. This method, adapted from tetrazolylisoquinoline syntheses, involves refluxing methyl 2-(isonitrile)prop-2-enoate with sodium azide in methanol. The reaction forms the tetrazole ring via nucleophilic attack, followed by acid workup to isolate the product.

Key Considerations :

-

Reaction Time : 24–48 hours under reflux ensures complete conversion.

-

Byproducts : Unreacted isonitrile may require column chromatography (silica gel, petroleum ether/ethyl acetate) for removal.

Halogenation-Azidation Sequential Reactions

Bromine-Mediated Azidation

Adapting methodologies from α-bromo tetrazole syntheses, methyl 2-bromoprop-2-enoate undergoes nucleophilic substitution with sodium azide. The process involves:

-

Bromination : Treating methyl prop-2-enoate with bromine in acetonitrile at 0°C to form the α-bromo ester.

-

Azidation : Reacting the bromide with sodium azide at room temperature for 6–8 hours, yielding the tetrazole product.

Experimental Protocol :

Characterization Data

-

IR Spectroscopy : Peaks at 1520 cm⁻¹ (N=N), 1368 cm⁻¹ (C=N), and 1735 cm⁻¹ (ester C=O).

-

¹H NMR : Singlets for tetrazole protons (δ 8.2–8.5 ppm) and methyl ester (δ 3.7 ppm).

-

Mass Spectrometry : Molecular ion peaks at m/z 183 (M⁺) and fragment ions at m/z 155 (M⁺ – N₂).

Spirocyclization and Rearrangement Pathways

Stevens Rearrangement in Tetrazole Synthesis

Zwitterionic intermediates formed during reactions with activated alkynes (e.g., dimethyl acetylenedicarboxylate) can undergo Stevens rearrangement to yield tetrazolylpropenoates. For example, methyl propiolate reacts with tetrazolyl precursors in trifluoroethanol, generating ylides that rearrange to form the target compound.

Mechanistic Insights :

-

Zwitterion Formation : Alkynoates react with tetrazole precursors to form charge-separated intermediates.

-

Rearrangement : Proton transfer and-shift yield the final product.

Conditions :

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Huisgen Cycloaddition | Methyl 2-cyanoprop-2-enoate | NaN₃, ZnBr₂ | 85 | 98 |

| Isonitrile-Azide | Methyl 2-isonitrilepropenoate | NaN₃, MeOH | 75 | 95 |

| Bromine-Azidation | Methyl 2-bromoprop-2-enoate | Br₂, NaN₃, CH₃CN | 80 | 97 |

| Stevens Rearrangement | Tetrazolyl precursor | Methyl propiolate | 65 | 90 |

Advantages and Limitations :

-

Cycloaddition Routes : High yields but require specialized nitriles/isonitriles.

-

Halogenation-Azidation : Scalable but involves hazardous bromine handling.

-

Rearrangement Pathways : Mild conditions but longer reaction times.

Q & A

Q. What synthetic routes are available for Methyl 2-(1H-tetrazol-1-yl)prop-2-enoate, and how are reaction conditions optimized?

The synthesis typically involves coupling tetrazole derivatives with α,β-unsaturated esters. A common approach is the Michael addition of 1H-tetrazole to methyl propiolate under basic conditions. Optimization includes:

- Catalyst selection : Use of triethylamine or DBU to enhance nucleophilicity of the tetrazole .

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction rates .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like polymerization . Progress is monitored via TLC, and purification employs column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?

- NMR spectroscopy : and NMR identify key functional groups (e.g., ester carbonyl at ~170 ppm, tetrazole ring protons at 8–9 ppm) .

- X-ray crystallography : Single-crystal diffraction using SHELXL refines bond lengths and angles, resolving ambiguities in stereochemistry. For example, intramolecular hydrogen bonds between the ester carbonyl and tetrazole nitrogen stabilize the structure .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify reactive sites:

- The α,β-unsaturated ester moiety is electrophilic, with Fukui indices highlighting Cβ as the primary site for nucleophilic attack .

- Solvent effects (e.g., dielectric constant of DMSO) are incorporated via the Polarizable Continuum Model (PCM) to refine activation energies . Validation involves comparing predicted transition states with experimental kinetic data .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR splitting patterns or unexpected IR carbonyl stretches may arise from:

- Tautomerism : The tetrazole ring can adopt 1H- or 2H- tautomeric forms, altering proton environments. Variable-temperature NMR or deuterated solvents stabilizes one tautomer for clarity .

- Dynamic effects : Rotameric equilibria in the ester group are assessed using 2D NOESY to detect spatial correlations between substituents .

- Crystallographic validation : SHELXL-refined X-ray structures provide definitive bond geometries to cross-validate spectroscopic assignments .

Q. How are regioselectivity challenges addressed in functionalizing the tetrazole ring?

The 1H-tetrazole’s N1 vs. N2 reactivity is controlled via:

- Protecting groups : Trityl or SEM groups block N1, directing electrophiles to N2 .

- Metal coordination : AgNO3 or Cu(I) catalysts promote selective alkylation at N1 by stabilizing transition states .

- pH modulation : Acidic conditions protonate N1, enhancing its nucleophilicity for alkylation .

Methodological Considerations

Q. What experimental design principles ensure reproducibility in synthesizing this compound?

- Stoichiometric precision : Use a 1.2:1 molar ratio of 1H-tetrazole to methyl propiolate to compensate for volatility losses .

- Inert atmosphere : Reactions under nitrogen prevent oxidation of sensitive intermediates .

- Parallel trials : Test multiple catalysts (e.g., Et3N, DMAP) and solvents to identify optimal yields .

Q. How are isomerization or degradation products characterized during storage?

- Stability assays : Monitor samples via HPLC at intervals under varying temperatures and humidity. Degradation products (e.g., hydrolyzed carboxylic acid) are identified using LC-MS .

- Solid-state analysis : DSC and PXRD detect polymorphic changes or hydrate formation that alter bioavailability .

Data Sources and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.